tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Description
Historical Context of Piperidine Derivatives in Chemical Research
Piperidine, a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH, has been a cornerstone of organic chemistry since its isolation from black pepper (Piper nigrum) in the mid-19th century. Early work by Thomas Anderson and Auguste Cahours established piperidine’s structural identity through nitric acid-mediated degradation of piperine, the alkaloid responsible for pepper’s pungency. By the 20th century, piperidine derivatives gained prominence in pharmaceutical research due to their structural versatility and bioactivity. For example, the piperidine moiety is integral to antipsychotics like haloperidol, opioids such as fentanyl, and antihistamines like loratadine.
The development of hydrogenation techniques for pyridine in the 1930s enabled industrial-scale production of piperidine, accelerating its adoption in drug discovery. Modern advances, including asymmetric synthesis and catalytic functionalization, have further expanded the utility of piperidine scaffolds. A 2023 review highlighted piperidines’ role in over 20 drug classes, emphasizing their importance in targeting neurological, cardiovascular, and oncological pathways.
Significance of tert-Butyl (3R,4R)-3-Hydroxy-4-(Hydroxymethyl)Piperidine-1-Carboxylate
This compound is a chiral piperidine derivative distinguished by its stereospecific hydroxyl and hydroxymethyl substituents at the 3R and 4R positions, respectively. The tert-butoxycarbonyl (Boc) group at the nitrogen atom serves as a protective moiety, enhancing stability during synthetic workflows. This compound’s structural features make it a critical intermediate in alkaloid synthesis and peptide chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Stereochemistry | (3R,4R) |
| Key Functional Groups | Boc-protected amine, diol |
The compound’s dual hydroxyl groups enable regioselective functionalization, while its Boc protection allows for orthogonal deprotection strategies in multi-step syntheses. Recent applications include its use in the asymmetric synthesis of morusimic acid D, a bioactive piperidine alkaloid.
Overview of N-Boc Protected Piperidines in Academic Research
N-Boc protection is a cornerstone of piperidine chemistry, preventing undesired nucleophilic reactions at the amine group during synthetic sequences. The Boc group’s stability under basic conditions and facile removal via acidolysis (e.g., trifluoroacetic acid) make it ideal for constructing complex piperidine-based architectures. For instance, in solid-phase peptide synthesis, Boc-protected piperidines serve as precursors for introducing constrained amino acid analogs.
A 2008 study demonstrated the utility of Boc-protected intermediates in synthesizing (-)-morusimic acid D, where selective deprotection and reductive cyclization were pivotal to achieving the target alkaloid’s stereochemistry. The Boc group’s steric bulk also influences reaction pathways, as seen in stereoselective aldol additions and Michael reactions involving piperidine derivatives.
Research Objectives and Scope
This article aims to elucidate the synthetic, structural, and functional significance of this compound within the broader context of piperidine chemistry. Key objectives include:
- Analyzing modern synthetic routes to chiral Boc-protected piperidines.
- Evaluating the compound’s role as a building block for bioactive molecules.
- Reviewing advancements in stereocontrol during piperidine functionalization.
By focusing on these areas, this work seeks to bridge gaps in understanding how stereochemically defined piperidine derivatives drive innovation in medicinal and synthetic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
ULXATPSIGBJTPI-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthetic Routes and Key Steps
The synthesis generally follows multi-step routes starting from commercially available or easily accessible piperidine derivatives or chiral precursors. The main steps include:
- Stereoselective construction of the piperidine ring with the desired (3R,4R) configuration, often achieved by chiral pool synthesis or asymmetric catalysis.
- Introduction of hydroxyl and hydroxymethyl groups at the 3- and 4-positions, respectively, through regio- and stereoselective functionalization.
- Protection of the nitrogen atom with a tert-butyl carbamate group (Boc protection) to stabilize the amine functionality during subsequent transformations.
Typical Synthetic Sequence:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: chiral piperidine or precursor | Commercially available chiral amines or resolved racemates | Ensures stereochemical control |
| 2 | Hydroxymethylation at C-4 | Formaldehyde or paraformaldehyde under basic or acidic catalysis | Introduces hydroxymethyl group |
| 3 | Hydroxylation at C-3 | Selective oxidation or nucleophilic substitution | Achieves 3-hydroxy substitution |
| 4 | Boc protection of nitrogen | tert-Butyl chloroformate (Boc2O), base (e.g., triethylamine), inert atmosphere | Protects amine for stability |
| 5 | Purification | Chromatography or recrystallization | Ensures high purity and stereochemical integrity |
Stereochemical Control
- Use of chiral auxiliaries or enantioselective catalysts during ring formation or functionalization steps is critical to obtain the (3R,4R) stereochemistry.
- Reaction temperatures are often controlled between −78°C and 0°C to minimize diastereomer formation.
- Solvent polarity (e.g., tetrahydrofuran vs. dichloromethane) influences stereoselectivity and yield.
Protection and Deprotection Strategies
- The tert-butyl carbamate (Boc) group is introduced early to protect the nitrogen and prevent side reactions.
- Boc protection is typically performed under mild basic conditions with Boc2O.
- Deprotection, if required, is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Industrial and Scale-Up Considerations
- Industrial synthesis adapts the above routes with continuous flow reactors to improve reaction control, yield, and reproducibility.
- Automated synthesis platforms enable high-throughput production with consistent stereochemical purity.
- Use of anhydrous solvents and inert atmospheres (nitrogen or argon) prevents hydrolysis and degradation of sensitive intermediates.
Characterization and Purity Assessment
- NMR Spectroscopy (1H and 13C) : Confirms stereochemistry by analyzing coupling constants and chemical shifts of diastereotopic protons.
- Chiral HPLC : Quantifies enantiomeric excess (ee) to ensure stereochemical purity >98%.
- X-ray Crystallography : Provides definitive confirmation of absolute configuration.
- Mass Spectrometry : Confirms molecular weight and purity.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Starting material | Chiral piperidine derivatives or resolved racemates | Ensures stereochemical control |
| Hydroxymethylation reagent | Formaldehyde or paraformaldehyde | Introduces hydroxymethyl group at C-4 |
| Hydroxylation method | Selective oxidation or nucleophilic substitution | Introduces hydroxyl at C-3 |
| Boc protection | Boc2O, base (e.g., triethylamine), inert atmosphere | Protects nitrogen, stabilizes intermediate |
| Temperature | −78°C to 0°C during stereoselective steps | Minimizes diastereomer formation |
| Solvent | THF, DCM, or acetone | Influences stereoselectivity and solubility |
| Purification | Flash chromatography, recrystallization | Achieves high purity and stereochemical integrity |
| Characterization | NMR, chiral HPLC, X-ray crystallography | Confirms structure and stereochemistry |
Research Findings and Notes
- The (3R,4R) stereochemistry is critical for biological activity and is maintained through careful stereochemical control during synthesis.
- The hydroxymethyl group at C-4 allows further functionalization, making this compound a valuable intermediate in medicinal chemistry.
- The tert-butyl carbamate protecting group is stable under most reaction conditions but can be selectively removed for downstream modifications.
- Common impurities include diastereomers and hydrolysis byproducts, which are minimized by strict control of reaction conditions and use of anhydrous solvents.
- The compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, highlighting the importance of efficient and stereoselective preparation methods.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step organic reactions, including the use of piperidine derivatives as starting materials. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
Medicinal Chemistry
The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural similarity to neurotransmitters suggests applications in developing treatments for neurological disorders. For example, modifications to the piperidine ring can lead to derivatives with enhanced biological activity, targeting specific receptors in the brain .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate. Its functional groups allow for various chemical transformations, making it a versatile building block for creating more complex molecules. This capability is especially valuable in synthesizing compounds with potential therapeutic effects.
Biochemical Studies
Research has indicated that this compound may interact with various biological targets, making it useful in biochemical studies aimed at understanding metabolic pathways or enzyme interactions. Its hydroxymethyl group can participate in further chemical reactions, facilitating the study of enzyme kinetics and mechanisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, with CAS number 2326413-71-0, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure that may influence various biological pathways, including neuroprotective effects and anticancer properties.
- Molecular Formula : CHN\O
- Molecular Weight : 215.29 g/mol
- Purity : Typically high purity, specific values depend on supplier specifications.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Cholinesterase Inhibition : Similar to other piperidine derivatives, it may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Activity : Research indicates that piperidine derivatives can induce apoptosis in cancer cells. The compound’s structure allows for enhanced interaction with protein binding sites, potentially leading to improved efficacy compared to traditional chemotherapeutics .
- Neuroprotective Effects : The hydroxymethyl group may contribute to neuroprotective properties, possibly through antioxidant mechanisms or modulation of neurotransmitter levels .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Cholinesterase Inhibition | AChE and BuChE inhibition | |
| Anticancer Activity | Induction of apoptosis in cancer cell lines | |
| Neuroprotection | Potential antioxidant effects |
Case Studies
-
Alzheimer's Disease Research :
A study highlighted the compound's ability to inhibit AChE, which is vital for increasing acetylcholine levels in the brain. This mechanism is crucial for improving cognitive function in Alzheimer's patients. The compound showed promising results in vitro, indicating potential for further development as a therapeutic agent . -
Cancer Cell Line Studies :
In research involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. It was found to induce apoptosis more effectively than some standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of piperidine derivatives indicate that modifications in the piperidine ring and substituents significantly affect their biological activities. The presence of hydroxymethyl and tert-butyl groups appears to enhance the compound's lipophilicity and binding affinity to target proteins, thereby improving its therapeutic potential .
Q & A
Q. What are the key synthetic routes for tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, and how is stereochemistry controlled?
Methodological Answer: Synthesis typically involves multi-step strategies to install the stereocenters and functional groups. A common approach includes:
- Step 1: Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions .
- Step 2: Coupling reactions (e.g., nucleophilic substitution or Buchwald–Hartwig amination) to introduce substituents.
- Step 3: Stereoselective reduction or hydroxylation to establish the (3R,4R) configuration.
- Step 4: Deprotection using tetrabutylammonium fluoride (TBAF) in THF to cleave silyl ethers .
- Step 5: Final purification via flash chromatography (e.g., 10–30% EtOAc/hexane gradients) .
Stereochemical Control: Chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation) ensure enantiomeric purity. Reaction conditions (temperature, solvent polarity) also influence stereoselectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR: Confirms regiochemistry and stereochemistry. For example, coupling constants (e.g., δ 4.36 ppm, J = 6.9 Hz) indicate axial/equatorial proton arrangements in the piperidine ring .
- IR Spectroscopy: Identifies hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1680 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., exact mass 277.36 Da) .
- X-ray Crystallography: Resolves absolute configuration for stereochemical validation, though requires high-purity crystals.
Q. What safety protocols are recommended when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders .
- Ventilation: Work in a fume hood to avoid inhalation.
- First Aid: For eye contact, rinse with water for 15 minutes; for skin exposure, wash with soap and water .
- Storage: Keep in a cool, dry place away from oxidizers. Light-sensitive samples should be stored in amber glass .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
Methodological Answer: Discrepancies (e.g., unexpected splitting patterns) may arise from:
- Diastereomers: Use chiral HPLC with a cellulose-based column to separate enantiomers .
- Impurities: Employ preparative TLC or column chromatography for purification.
- Dynamic Effects: Perform variable-temperature NMR to identify conformational exchange broadening .
- 2D NMR (COSY/NOESY): Correlate proton-proton interactions to confirm spatial arrangements (e.g., NOE between C3-OH and C4-CH₂OH) .
Q. How can kinetic studies be designed to evaluate the compound’s stability under varying conditions?
Methodological Answer:
- Experimental Design:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal Stability: Heat samples to 40–80°C and analyze by TGA/DSC for decomposition thresholds .
- Oxidative Stress: Expose to H₂O₂ or O₂ and track oxidation products via LC-MS.
- Data Analysis: Calculate half-life (t₁/₂) and degradation kinetics using first-order models.
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic (C4-CH₂OH) and electrophilic (tert-butyl carbonyl) sites .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
- Docking Studies: Model interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s synthetic yield?
Methodological Answer: Conflicting yields (e.g., 70% vs. 50%) may stem from:
- Reagent Purity: Use freshly distilled THF or anhydrous TBAF to avoid side reactions .
- Catalyst Loading: Optimize Pd/C or enzyme concentrations in coupling steps.
- Workup Conditions: Adjust extraction pH or solvent ratios during isolation.
Example: reports 100% yield after TBAF deprotection due to optimized stoichiometry (3:1 TBAF:substrate) , whereas lower yields may arise from incomplete deprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
